Amylin (20-29) (human)

Neurotoxicity Cell viability Amyloid-beta

Amylin (20-29) (human) is the exclusive minimal amyloidogenic model that forms fibrils ultrastructurally identical to pancreatic islet amyloid without confounding cytotoxicity. Its clean toxicological profile ensures that ThT/AFM/TEM aggregation kinetics are not obscured by cell death signals. Rodent IAPP(20-29) fragments are non-amyloidogenic due to proline substitutions; pramlintide is engineered to eliminate amyloidogenicity. Only the wild-type human 20-29 sequence accurately reproduces human amyloid pathology, making it the essential positive control for beta-sheet breaker screening. Also serves as a scaffold for self-assembling bionanomaterials (helical ribbons, peptide nanotubes). Research-use-only; ships ambient or blue ice. Order ≥95% HPLC-pure product today.

Molecular Formula C43H68N12O16
Molecular Weight 1009.1 g/mol
CAS No. 118068-30-7
Cat. No. B055679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmylin (20-29) (human)
CAS118068-30-7
Molecular FormulaC43H68N12O16
Molecular Weight1009.1 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CO)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)N
InChIInChI=1S/C43H68N12O16/c1-6-21(4)34(42(69)52-25(12-20(2)3)38(65)53-29(18-57)41(68)54-30(19-58)43(70)71)55-35(62)22(5)48-33(61)16-47-37(64)26(13-23-10-8-7-9-11-23)50-40(67)28(15-32(46)60)51-39(66)27(14-31(45)59)49-36(63)24(44)17-56/h7-11,20-22,24-30,34,56-58H,6,12-19,44H2,1-5H3,(H2,45,59)(H2,46,60)(H,47,64)(H,48,61)(H,49,63)(H,50,67)(H,51,66)(H,52,69)(H,53,65)(H,54,68)(H,55,62)(H,70,71)/t21-,22-,24-,25-,26-,27-,28-,29-,30-,34-/m0/s1
InChIKeyRMSCIVKVSZSEHU-ITYUDAQQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Amylin (20-29) (human) (CAS 118068-30-7) for Amyloidogenesis and Inhibitor Screening Research


Amylin (20-29) (human) (CAS 118068-30-7) is a decapeptide fragment corresponding to the core amyloidogenic region (residues 20–29, sequence SNNFGAILSS) of human islet amyloid polypeptide (hIAPP or Amylin), a 37-residue hormone co-secreted with insulin [1]. This fragment is established as the primary sequence responsible for the amyloidogenic propensities of the full-length protein [2]. Unlike the full-length hIAPP hormone, which exerts diverse physiological effects including glycemic regulation, this defined 10-amino acid fragment is exclusively utilized as a research tool for studying the molecular mechanisms of amyloid fibril formation, designing beta-sheet breaker inhibitors, and serving as a template for self-assembling bionanomaterials [3][4].

Why Amylin (20-29) (human) Cannot Be Replaced by Other Amylin Fragments or Full-Length Peptides


Generic substitution with alternative amylin fragments or the full-length hormone is invalid due to fundamental functional and mechanistic divergence. While full-length human amylin (1-37) induces significant cytotoxicity in neuronal cultures, the Amylin (20-29) fragment exhibits no toxicity at equivalent concentrations, rendering it a mechanistically distinct tool for studying amyloid aggregation without confounding cell death signals [1]. Furthermore, in-class variants such as rat IAPP(20-29) are non-amyloidogenic due to key sequence differences including three proline substitutions within the 20-29 region, disqualifying them as models for human amyloid pathology [2]. The fragment also displays unique aggregation kinetics and structural polymorphism—including pH-dependent fibril maturation and distinct protofibril intermediates—that are not recapitulated by full-length hIAPP or other core fragments such as 23-27 or 33-37 [3]. Pramlintide, a therapeutic amylin analog with proline substitutions at positions 25, 28, and 29, is explicitly designed to eliminate amyloidogenicity and therefore cannot substitute for native Amylin (20-29) in amyloid-focused mechanistic studies [4].

Quantitative Differentiation of Amylin (20-29) (human) from Full-Length hIAPP and Non-Human Orthologs


Differential Cytotoxicity: Amylin (20-29) Is Non-Toxic Versus Neurotoxic Full-Length hIAPP

In rat primary hippocampal cultures, full-length human amylin (1-37) induced prominent neurotoxicity as assessed by phase-contrast microscopy and lactate dehydrogenase (LDH) release. In stark contrast, the Amylin (20-29) fragment—along with other tested fragments—was entirely nontoxic at similar concentrations [1]. This differential toxicity profile establishes the fragment as a clean tool for aggregation studies devoid of confounding cell death signals that accompany full-length hIAPP exposure.

Neurotoxicity Cell viability Amyloid-beta

Species-Specific Amyloidogenicity: Human Amylin (20-29) Forms Fibrils; Rat Variant Is Non-Amyloidogenic

The human Amylin (20-29) sequence is amyloidogenic and forms fibrils ultrastructurally identical to those found in type 2 diabetic pancreatic islets. In contrast, the corresponding rat IAPP(20-29) region is non-amyloidogenic due to five sequence differences, including three critical proline substitutions [1]. This species divergence makes the human fragment the essential and irreplaceable substrate for modeling human amyloid pathology in vitro.

Species specificity Amyloid formation Sequence divergence

Fibril Structural Polymorphism: Time-Dependent Maturation Distinguishes Amylin (20-29) from Simpler Core Fragments

Atomic force microscopy (AFM) studies revealed that Amylin (20-29) forms amyloid-like fibrils displaying polymorphic structures. Notably, twisting along the fibril axis was frequently observed in fibrils aged for 6 hours but disappeared in mature fibrils aged for longer time periods, indicating a time-dependent structural maturation process [1]. This dynamic structural evolution is not observed with shorter core fragments such as hIAPP(23-27) or hIAPP(33-37), which exhibit more uniform and less kinetically complex fibril morphologies [2].

Atomic force microscopy Fibril polymorphism Aggregation kinetics

Backbone-Modified Derivatives: Peptoid of Amylin (20-29) Inhibits Native Amyloid Formation; Retropeptoid Shows Modest Activity

Transformation of Amylin (20-29) into its corresponding peptoid sequence yielded a derivative that did not form amyloid fibrils or any secondary structures and was able to inhibit amyloid formation of native Amylin (20-29). In contrast, the retropeptoid derivative, while also non-amyloidogenic, exhibited only modest amyloid inhibitor properties due to its propensity to form supramolecular tapes rather than remaining soluble [1]. This structure-activity distinction provides a direct scaffold for designing beta-sheet breaker peptides based on the 20-29 core.

Peptoid Beta-sheet breaker Amyloid inhibitor

Proline Scanning Identifies Critical Aggregation Determinants: Substitutions at Positions 22, 24, and 26–28 Abolish Amyloid Formation

Systematic proline substitution scanning across all 10 positions of Amylin (20-29) revealed that a proline substitution at any position inhibited aggregation and amyloid formation. However, the magnitude of inhibition was position-dependent: substitution at Asn22, Gly24, and residues 26–28 (Ala25-Ile26-Leu27-Ser28) had the largest effect, with these peptides showing little secondary structure by FTIR and mostly amorphous material by TEM, and being much more soluble than wild-type [1]. Substitutions at N-terminal positions 20–21 and C-terminal positions showed the least effect and retained classic fibril morphology.

Proline scanning Mutagenesis Amyloid inhibition

Alkene Dipeptidosulfonamide Incorporation Delays Fibril Formation Versus Native Amylin (20-29)

Incorporation of alkene dipeptidosulfonamide isosteres into the Amylin (20-29) backbone resulted in derivatives that showed retardation of fibril formation and altered secondary structures compared to native Amylin (20-29) [1]. This demonstrates that the native 20-29 sequence serves as a benchmark for assessing the impact of backbone modifications on aggregation kinetics and provides a quantitative baseline for measuring fibril formation delay.

Peptidomimetic Fibril retardation Solid-phase synthesis

Validated Application Scenarios for Amylin (20-29) (human) Based on Quantitative Differentiation Evidence


Mechanistic Studies of Amyloid Fibril Formation Without Cytotoxicity Confounding

Utilize Amylin (20-29) (human) as the minimal amyloidogenic model for studying hIAPP fibril nucleation, elongation, and structural polymorphism. Unlike full-length hIAPP (1-37), which induces neurotoxicity and LDH release in neuronal cultures, the 20-29 fragment is nontoxic at comparable concentrations [1]. This clean toxicological profile ensures that aggregation kinetics and fibril morphology data are not confounded by cell death signals, making it ideal for biophysical studies employing thioflavin T fluorescence, AFM imaging, or TEM analysis.

High-Throughput Screening for Beta-Sheet Breaker Amyloid Inhibitors

Employ Amylin (20-29) (human) as the substrate in high-throughput screening campaigns to identify and validate beta-sheet breaker peptides or small molecules that inhibit amyloid formation. The fragment has been successfully transformed into peptoid derivatives that inhibit native amyloid formation [1], and proline scanning has mapped the critical residues (Asn22, Gly24, and positions 26–28) whose substitution abolishes aggregation [2]. The wild-type 20-29 sequence serves as the essential positive control and baseline comparator for quantifying inhibitor efficacy.

Species-Specific Human Amyloid Pathology Modeling

Use human Amylin (20-29) as the exclusive model for human islet amyloid pathology in type 2 diabetes research. Rodent orthologs such as rat IAPP(20-29) are non-amyloidogenic due to five sequence differences, including three proline substitutions, and therefore fail to recapitulate human amyloid formation [1]. Only the human 20-29 sequence accurately reproduces the fibril ultrastructure observed in pancreatic islet amyloid deposits from type 2 diabetic patients [2].

Template for Self-Assembling Bionanomaterials

Apply Amylin (20-29) (human) and its backbone-modified derivatives as templates for designing self-assembling bionanomaterials. Under controlled conditions, specific amide-bond derivatives of Amylin (20-29) assemble into helical ribbons and peptide nanotubes rather than amyloid fibrils [1], demonstrating the sequence's utility beyond amyloid studies. The native fragment provides the foundational scaffold from which these ordered supramolecular architectures are derived.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amylin (20-29) (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.